5-(Methylthio)-1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole
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Overview
Description
5-(Methylthio)-1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole is a compound that features a tetrazole ring substituted with a methylthio group and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylthio)-1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(trifluoromethoxy)phenylhydrazine with carbon disulfide and sodium azide, followed by cyclization to form the tetrazole ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction parameters and purification techniques is crucial to meet industrial standards and regulatory requirements .
Chemical Reactions Analysis
Types of Reactions
5-(Methylthio)-1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
5-(Methylthio)-1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 5-(Methylthio)-1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The tetrazole ring can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-(Methylthio)-2-(trifluoromethoxy)phenyl)methanol
- Trifluoromethyl ketones
- Trifluoromethyl phenyl sulfone
Uniqueness
5-(Methylthio)-1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole is unique due to the combination of its tetrazole ring, methylthio group, and trifluoromethoxyphenyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity further enhance its significance in research and industry .
Properties
Molecular Formula |
C9H7F3N4OS |
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Molecular Weight |
276.24 g/mol |
IUPAC Name |
5-methylsulfanyl-1-[4-(trifluoromethoxy)phenyl]tetrazole |
InChI |
InChI=1S/C9H7F3N4OS/c1-18-8-13-14-15-16(8)6-2-4-7(5-3-6)17-9(10,11)12/h2-5H,1H3 |
InChI Key |
XFGSHJFGJXGJCP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=NN1C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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